molecular formula C13H9ClFN3O2 B1409099 N-[3-(2-Chloro-5-fluoropyrimidin-4-yloxy)-phenyl]-acrylamide CAS No. 1643967-65-0

N-[3-(2-Chloro-5-fluoropyrimidin-4-yloxy)-phenyl]-acrylamide

Cat. No. B1409099
CAS RN: 1643967-65-0
M. Wt: 293.68 g/mol
InChI Key: SJMNCLQUTHXLAZ-UHFFFAOYSA-N
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Description

“N-[3-(2-Chloro-5-fluoropyrimidin-4-yloxy)-phenyl]-acrylamide” is a chemical compound . It specifically targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating salt and water transport across epithelial cells.


Synthesis Analysis

The synthesis of this compound might involve the use of 2-Chloro-5-fluoropyrimidine as a starting material . It can be used for the preparation of 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of K2CO3, via C-N bond forming reaction .


Molecular Structure Analysis

The molecular weight of “this compound” is 293.68 g/mol. The exact molecular structure can be found in the PubChem database .

Scientific Research Applications

Discovery and Development of Inhibitors

  • Met Kinase Inhibitors : Research identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These inhibitors demonstrated significant in vivo efficacy in tumor models and were advanced to clinical trials (Schroeder et al., 2009).

  • KCNQ2 Potassium Channel Openers : Studies led to the identification of N-(1-benzo[1,3]dioxol-5-yl-ethyl)-3-(2-chloro-phenyl)-acrylamide as a highly potent and efficacious opener of the KCNQ2 potassium channel, important for the modulation of neuronal excitability (Wu et al., 2004).

  • Histone Deacetylases Inhibitors : A series of N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamides were synthesized and found to be nanomolar inhibitors of human histone deacetylases. These compounds showed significant efficacy in human tumor xenograft models (Bressi et al., 2010).

Synthesis and Material Science

  • Polymer Synthesis : The synthesis and characterization of optically active polyacrylamides bearing an oxazoline pendant were explored. These polymers showed potential in chiral recognition and enantioselective discrimination abilities (Lu et al., 2010).

  • Hydrogel Synthesis : Research into the synthesis and characterization of acrylamide derivatives for use as corrosion inhibitors in nitric acid solutions of copper was conducted. This study highlighted the potential applications of these derivatives in industrial contexts (Abu-Rayyan et al., 2022).

  • Fluorescence Binding Studies : The synthesis of p-hydroxycinnamic acid derivatives and their interaction with bovine serum albumin were investigated through fluorescence binding studies. This research contributes to understanding the interaction between synthetic compounds and biological molecules (Meng et al., 2012).

properties

IUPAC Name

N-[3-(2-chloro-5-fluoropyrimidin-4-yl)oxyphenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFN3O2/c1-2-11(19)17-8-4-3-5-9(6-8)20-12-10(15)7-16-13(14)18-12/h2-7H,1H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMNCLQUTHXLAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=CC=C1)OC2=NC(=NC=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501165119
Record name 2-Propenamide, N-[3-[(2-chloro-5-fluoro-4-pyrimidinyl)oxy]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1643967-65-0
Record name 2-Propenamide, N-[3-[(2-chloro-5-fluoro-4-pyrimidinyl)oxy]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1643967-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenamide, N-[3-[(2-chloro-5-fluoro-4-pyrimidinyl)oxy]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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